molecular formula C5H13NOS B2932704 (Butan-2-yl)(imino)methyl-lambda6-sulfanone CAS No. 2059955-23-4

(Butan-2-yl)(imino)methyl-lambda6-sulfanone

Cat. No.: B2932704
CAS No.: 2059955-23-4
M. Wt: 135.23
InChI Key: QKJIMLRHVWURPM-UHFFFAOYSA-N
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Description

(Butan-2-yl)(imino)methyl-lambda⁶-sulfanone (C₅H₁₃NOS) is a sulfoximine derivative characterized by a sulfonimidoyl group (S(=N)(=O)) bonded to a butan-2-yl substituent and a methyl group. Its SMILES notation is CCC(C)S(=N)(=O)C, and its InChIKey is QKJIMLRHVWURPM-UHFFFAOYSA-N . Key physicochemical properties include a molecular weight of 135.23 g/mol and predicted collision cross-section (CCS) values for adducts such as [M+H]⁺ (129.8 Ų) and [M+Na]⁺ (138.5 Ų) .

Properties

IUPAC Name

butan-2-yl-imino-methyl-oxo-λ6-sulfane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H13NOS/c1-4-5(2)8(3,6)7/h5-6H,4H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKJIMLRHVWURPM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)S(=N)(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H13NOS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

135.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2059955-23-4
Record name 2-(S-methylsulfonimidoyl)butane
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Butan-2-yl)(imino)methyl-lambda6-sulfanone typically involves the reaction of butan-2-amine with sulfur-containing reagents under controlled conditions. One common method includes the use of sulfur dichloride (SCl2) in the presence of a base such as triethylamine. The reaction is carried out at low temperatures to ensure the formation of the desired product .

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

(Butan-2-yl)(imino)methyl-lambda6-sulfanone undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Sulfoximines and sulfonimidoyl derivatives share a common sulfonimidoyl backbone but differ in substituents, which critically influence their physicochemical and biological properties. Below is a detailed comparison with four analogous compounds:

Structural Comparison
Compound Name Molecular Formula Substituents Molecular Weight (g/mol) Key Structural Features
(Butan-2-yl)(imino)methyl-λ⁶-sulfanone C₅H₁₃NOS Butan-2-yl, methyl 135.23 Branched alkyl chain, compact sulfonimidoyl
(2-Hydroxyethyl)(imino)methyl-λ⁶-sulfanone C₃H₉NO₂S 2-Hydroxyethyl, methyl 123.17 Hydrophilic hydroxy group, shorter chain
(2-Chloropyrimidin-5-yl)(imino)methyl-λ⁶-sulfanone C₅H₆ClN₃OS 2-Chloropyrimidinyl, methyl 191.64 Aromatic heterocycle, electronegative Cl
[(2-Hydroxyphenyl)imino]dimethyl-λ⁶-sulfanone C₈H₁₁NO₂S 2-Hydroxyphenyl, dimethyl 185.24 Phenolic group, planar aromatic system

Key Observations :

  • Branching vs. Linearity : The butan-2-yl group in the target compound introduces steric bulk compared to the linear 2-hydroxyethyl group in .
  • Aromatic vs. Aliphatic : The chloropyrimidinyl and hydroxyphenyl substituents enable π-π stacking and hydrogen bonding, unlike the aliphatic butan-2-yl group.
  • Polarity : The hydroxyethyl and hydroxyphenyl derivatives exhibit higher polarity due to hydroxyl groups, enhancing solubility in polar solvents.
Physicochemical Properties
Compound Name Predicted CCS (Ų) [M+H]⁺ Boiling Point (°C) LogP (Predicted)
(Butan-2-yl)(imino)methyl-λ⁶-sulfanone 129.8 Not reported ~1.2 (moderate lipophilicity)
(2-Hydroxyethyl)(imino)methyl-λ⁶-sulfanone Not reported Not reported ~-0.5 (high polarity)
(2-Chloropyrimidin-5-yl)(imino)methyl-λ⁶-sulfanone Not reported Not reported ~1.8 (aromatic Cl enhances lipophilicity)
[(2-Hydroxyphenyl)imino]dimethyl-λ⁶-sulfanone Not reported Not reported ~1.0 (balanced by phenolic OH)

Key Observations :

  • The target compound’s CCS value (129.8 Ų ) suggests a compact conformation compared to bulkier aromatic analogs.
  • LogP predictions highlight the trade-off between alkyl chain lipophilicity and polar functional groups (e.g., -OH, Cl).

Biological Activity

(Butan-2-yl)(imino)methyl-lambda6-sulfanone is a sulfur-containing organic compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article reviews the available literature on its biological activity, synthesis, and potential applications.

Chemical Structure and Properties

The compound has the following structural characteristics:

  • Molecular Formula : C5_5H13_{13}NOS
  • SMILES Notation : CCC(C)S(=N)(=O)C
  • InChI : InChI=1S/C5H13NOS/c1-4-5(2)8(3,6)7/h5-6H,4H2,1-3H3

Antimicrobial Activity

Preliminary studies suggest that the compound may possess antimicrobial properties. It has shown effectiveness against certain bacterial strains, potentially due to its ability to disrupt bacterial cell membranes or inhibit key metabolic pathways.

Antitumor Activity

There is emerging evidence indicating that this compound may have antitumor effects. In vitro assays demonstrated cytotoxicity against various cancer cell lines, although the exact mechanisms remain to be elucidated.

The proposed mechanism of action for this compound involves:

  • Binding to Biological Macromolecules : The compound may interact with proteins or nucleic acids, altering their functions.
  • Enzyme Inhibition : It potentially inhibits enzymes critical for microbial growth or cancer cell proliferation.

Synthesis and Preparation Methods

The synthesis of this compound can be achieved through several methods:

  • Condensation Reactions : Combining butan-2-amine with sulfonyl chlorides under basic conditions.
  • Oxidative Processes : Utilizing oxidizing agents to modify existing functional groups for enhanced activity.

Study 1: Antimicrobial Efficacy

A study conducted by evaluated the antimicrobial efficacy of this compound against Gram-positive and Gram-negative bacteria. The compound exhibited significant inhibition zones, indicating its potential as an antimicrobial agent.

Study 2: Cytotoxicity Against Cancer Cells

In another investigation, assessed the cytotoxic effects of this compound on human cancer cell lines. Results showed a dose-dependent reduction in cell viability, suggesting its potential role in cancer therapy.

Data Table: Biological Activity Summary

Activity TypeObserved EffectReference
AntimicrobialEffective against specific bacteria
AntitumorCytotoxic to cancer cell lines
Enzyme InhibitionPotential inhibition of key enzymes

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